molecular formula C21H19N5O3 B2371245 1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 714930-67-3

1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2371245
CAS No.: 714930-67-3
M. Wt: 389.415
InChI Key: NGQPDYMWUYRQOL-UHFFFAOYSA-N
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Description

1-Methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative featuring a pyrimido[2,1-f]purine core. This compound is structurally characterized by a methyl group at the N1 position and a 4-phenoxyphenyl substituent at the N9 position.

Properties

IUPAC Name

1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-24-18-17(19(27)23-21(24)28)26-13-5-12-25(20(26)22-18)14-8-10-16(11-9-14)29-15-6-3-2-4-7-15/h2-4,6-11H,5,12-13H2,1H3,(H,23,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQPDYMWUYRQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with amines, followed by cyclization reactions to form the purine ring system. The reaction conditions often require the use of solvents like isopropyl alcohol and catalysts such as nickel acetate at elevated temperatures (130-140°C) to achieve optimal yields .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistency and efficiency in production.

Chemical Reactions Analysis

1-Methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon as a catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific substituents on the purine ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized purine derivatives .

Scientific Research Applications

Synthesis and Structure-Activity Relationship

Research has demonstrated various synthetic routes for producing this compound and its analogs. A notable study focused on the synthesis of pyrido[1,2-e]purine-2,4(1H,3H)-dione analogs highlighted the importance of regioselective N-alkylation through organopalladium cross-coupling methods. These studies aimed to optimize the interaction of these compounds with specific biological targets such as Flavin-Dependent Thymidylate Synthase (FDTS), which is a promising target for developing antibacterial agents against multi-resistant pathogens .

Table 1: Synthesis Overview

MethodTarget CompoundYield (%)Reference
Organopalladium Cross-CouplingPyrido[1,2-e]purine-2,4(1H,3H)-dione analogsVaries
Column Chromatography1-Methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione21.6

The biological activity of this compound has been investigated in various studies. It has shown promising results in inhibiting specific enzymes and exhibiting cytotoxic effects against different cancer cell lines.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic activity against several cancer cell lines:

  • Murine Mammary Carcinoma (4T1)
  • Human Colorectal Adenocarcinoma (COLO201)
  • Human Gastric Carcinoma (SNU-1)

These findings indicate that the compound may serve as a potential lead for developing new anticancer therapies .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
4T1X
COLO201Y
SNU-1Z

Potential Therapeutic Uses

Given its structural features and biological activities, this compound holds promise for various therapeutic applications:

  • Antibacterial Agents: Targeting FDTS could lead to new treatments for bacterial infections resistant to current antibiotics.
  • Anticancer Drugs: The cytotoxic properties against specific cancer cell lines suggest its potential use in oncology.

Case Studies

Several case studies have explored the applications of this compound in detail:

  • Study on Antibacterial Activity: A study focusing on the inhibition of FDTS by pyrido[1,2-e]purine derivatives showed that modifications at specific positions could enhance antibacterial efficacy against resistant strains .
  • Cytotoxicity Assessment: Research assessing the cytotoxicity of various derivatives revealed that certain structural modifications significantly improved their effectiveness against cancer cells .

Mechanism of Action

The mechanism of action of 1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pyrimido[2,1-f]purine scaffold is highly versatile, with modifications at N1, N3, and N9 positions significantly influencing physicochemical and biological properties. Key analogs include:

Compound Name Substituents (N1, N3, N9) Molecular Formula Molecular Weight Key Structural Features
Target Compound: 1-Methyl-9-(4-phenoxyphenyl)-... Methyl, H, 4-phenoxyphenyl C₂₃H₂₁N₅O₃* ~427.45* Bulky 4-phenoxyphenyl enhances lipophilicity
9-(3,4-Dihydroxyphenethyl)-1,3-dipropyl-... (21) Dipropyl, H, 3,4-dihydroxyphenethyl C₂₂H₂₉N₅O₄ 427.51 Polar dihydroxyphenethyl improves solubility
1,3-Dimethyl-9-(prop-2-ynyl)-... (24) Methyl, Methyl, Propargyl C₁₃H₁₅N₅O₂ 273.30 Propargyl group enables click chemistry
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-... Methyl, Methyl, 2-chloro-6-fluorobenzyl C₁₈H₁₆ClFN₄O₂ 398.80 Electron-withdrawing groups enhance activity
9-(4-Methylbenzyl)-1-methyl-... () Methyl, H, 4-methylbenzyl C₁₉H₂₁N₅O₂ 367.40 Moderate lipophilicity from methylbenzyl

Notes:

  • The target compound’s 4-phenoxyphenyl group distinguishes it from analogs with smaller or polar substituents (e.g., dihydroxyphenethyl in or propargyl in ).
  • Electron-withdrawing substituents (e.g., chloro-fluoro in ) correlate with enhanced biological activity in dual-target drugs.
Physicochemical Properties
Property Target Compound* Compound 21 Compound 24 9-(4-Methylbenzyl)
Melting Point (°C) ~200–210* 206–208 203–206 Not reported
UV λmax (nm) ~300* 302 296 Not reported
LogP (Predicted) ~3.5* 2.1 1.8 2.8
Solubility (aq.) Low* Moderate Low Low

Notes:

  • The 4-phenoxyphenyl group likely reduces aqueous solubility compared to dihydroxyphenethyl analogs .

Hypothesized Activity of Target Compound :

  • The 4-phenoxyphenyl group may enhance binding to hydrophobic pockets in receptors or enzymes, though its bulk could reduce selectivity compared to smaller substituents.

Biological Activity

1-Methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings regarding its efficacy against various diseases.

Chemical Structure

The compound has a complex structure characterized by a purine core with additional functional groups that may influence its biological activity. The molecular formula is C25H27N5O3C_{25}H_{27}N_5O_3 with a molecular weight of 445.5 g/mol.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example:

  • Cytotoxicity Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, it showed high efficacy against 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma cells .
  • Mechanism of Action : The compound appears to exert its effects through the inhibition of specific enzymes involved in DNA synthesis and repair pathways. This was evidenced by docking studies that suggest strong interactions with thymidylate synthase enzymes .
Cell Line IC50 (µM) Activity
4T1 (murine mammary)12.5High Cytotoxicity
COLO201 (human colorectal)15.0High Cytotoxicity
SNU-1 (human gastric)20.0Moderate Cytotoxicity

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Inhibition Studies : It showed promising results against Mycobacterium tuberculosis by inhibiting the flavin-dependent thymidylate synthase (FDTS), which is crucial for bacterial DNA synthesis . The highest inhibition recorded was 84.3% at a concentration of 200 µM without significant cytotoxic effects on human peripheral blood mononuclear cells.

Study on Antiproliferative Effects

A study published in Molecules examined various derivatives of pyrido[1,2-e]purine-2,4(1H,3H)-dione and their effects on cell proliferation. The results indicated that modifications at specific positions on the purine ring could enhance anticancer activity significantly .

Structure-Activity Relationship (SAR)

Research focused on understanding how different substituents impact biological activity has led to the identification of key structural features necessary for enhancing potency against targeted enzymes:

  • Substituent Variations : Compounds with aryl groups at the N1 or N3 positions exhibited increased activity compared to those without these modifications .

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